Fmoc-D-Lys(Mmt)-OH

Description

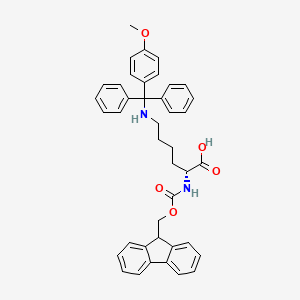

The exact mass of the compound N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine is 640.29372238 g/mol and the complexity rating of the compound is 961. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYHQVFFQRDJSN-KXQOOQHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H40N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-D-Lys(Mmt)-OH: Strategy and Application in Advanced Peptide Synthesis

Abstract

This technical guide provides an in-depth analysis of N-α-Fmoc-N-ε-(4-methoxytrityl)-D-lysine, or Fmoc-D-Lys(Mmt)-OH, a cornerstone reagent for the synthesis of complex and modified peptides. Moving beyond basic protocols, this document elucidates the chemical principles behind its orthogonal protecting groups, provides detailed, field-tested methodologies for its application, and offers expert insights into troubleshooting and optimization. The focus is on empowering researchers to leverage the unique properties of this amino acid derivative for the creation of branched peptides, site-specifically labeled conjugates, and other sophisticated molecular constructs.

The Principle of Orthogonal Protection: The Strategic Value of this compound

In the multistep process of Solid-Phase Peptide Synthesis (SPPS), the success of the entire endeavor hinges on a robust protecting group strategy.[1] The core principle of "orthogonality" is the use of multiple classes of protecting groups, each of which can be removed under specific chemical conditions without affecting the others.[2][3] This allows for precise, regioselective chemical manipulation at various stages of the synthesis.

This compound is a highly specialized building block designed explicitly for such orthogonal schemes. It incorporates two critical protecting groups with distinct labilities:

-

α-Amino (N-α) Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group, which is labile to basic conditions (e.g., piperidine). This is the temporary protecting group removed at each cycle of peptide chain elongation in the widely used Fmoc/tBu SPPS strategy.[4][5]

-

Side-Chain (N-ε) Protection: The Mmt (4-methoxytrityl) group, which is an exceptionally acid-sensitive group. It can be cleaved under very mild acidic conditions (e.g., 1-2% Trifluoroacetic Acid) that leave standard acid-labile side-chain protecting groups (like Boc, tBu, Trt) and the acid-labile resin linker intact.[6][7]

This dual-protection scheme enables the peptide chemist to first assemble the main peptide backbone using standard Fmoc chemistry. Then, at a strategic point, the Mmt group on a specific D-lysine residue can be selectively removed to unmask the side-chain amine for further modification, such as building a second peptide chain (branching), attaching a fluorescent label, or conjugating a drug molecule.[6][8] The use of the D-enantiomer can also be a deliberate design choice to increase the resulting peptide's resistance to enzymatic degradation.

The Chemistry of Selective Deprotection

A deep understanding of the deprotection mechanisms is critical for troubleshooting and optimizing synthetic outcomes.

The Fmoc Group: The Workhorse of SPPS

The Fmoc group is removed via a base-catalyzed β-elimination reaction.[9][10] A secondary amine, typically 20% piperidine in DMF, abstracts the acidic proton on the fluorene ring system.[11] This induces the collapse of the carbamate, releasing the free N-terminal amine, carbon dioxide, and dibenzofulvene, which is subsequently scavenged by the piperidine base.[4][11]

Caption: Base-catalyzed β-elimination mechanism for Fmoc group removal.

The Mmt Group: The Key to Orthogonality

The Mmt group's utility stems from its extreme acid lability, which is significantly greater than that of other trityl-based (e.g., Trt) or tert-butyl-based (e.g., Boc, tBu) protecting groups.[6][12] This allows for its selective removal with a dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM).

Mechanism of Mmt Cleavage: The cleavage is an acid-catalyzed SN1-type reaction. The ether oxygen of the Mmt group is protonated by the acid, creating a good leaving group. The subsequent departure of the lysine side-chain amine generates a highly stable, resonance-delocalized 4-methoxytrityl carbocation. The distinct yellow-orange color of this cation provides a useful visual indicator of the reaction's progress.

To prevent the Mmt cation from reattaching to the newly liberated amine or reacting with sensitive residues like tryptophan, a scavenger such as triisopropylsilane (TIS) is essential.[12] TIS reduces the carbocation to an inert hydrocarbon.

Caption: Stepwise workflow for the selective removal of the Mmt group on-resin.

Validated Experimental Protocols

The following protocols are presented as robust starting points. Optimization may be required depending on the peptide sequence and complexity.

Reagents and Materials

| Reagent/Material | Recommended Grade/Purity | Purpose |

| This compound | >98% (HPLC) | Amino acid building block |

| SPPS Resin (e.g., Rink Amide) | 100-200 mesh | Solid support |

| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Solvent, washing |

| Dimethylformamide (DMF) | Peptide Synthesis Grade | Solvent, washing |

| Piperidine | Reagent Grade | Fmoc deprotection |

| Trifluoroacetic acid (TFA) | Reagent Grade, >99% | Mmt deprotection, final cleavage |

| Diisopropylethylamine (DIPEA) | Reagent Grade | Base for coupling & neutralization |

| Triisopropylsilane (TIS) | >98% | Carbocation scavenger |

| Coupling Reagents (HBTU, HATU) | >98% | Amide bond formation |

Protocol 1: Incorporation of this compound into SPPS

This protocol describes a single coupling cycle.

-

Pre-Coupling Deprotection: If starting with an Fmoc-protected resin, deprotect the N-terminal Fmoc group using 20% piperidine in DMF (1 x 3 min, followed by 1 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (6x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Activation Solution: In a separate vessel, pre-activate this compound (3-5 eq. relative to resin loading) with a coupling agent like HBTU (0.95 eq. relative to amino acid) and DIPEA (2 eq. relative to coupling agent) in DMF for 2-5 minutes.

-

Coupling Reaction: Add the activation solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.

-

Confirmation of Completion: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction should be repeated.

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Selective On-Resin Deprotection of the Mmt Group

This protocol is performed after the full peptide backbone has been synthesized and while the N-terminal Fmoc group is still on (to protect the α-amine).

-

Resin Preparation: Swell the peptide-resin in DCM for 20 minutes. Drain.

-

Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA and 2-5% TIS in anhydrous DCM . The concentration of TFA is critical; higher concentrations risk cleaving other acid-labile groups.

-

Iterative Deprotection:

-

Add the deprotection cocktail to the resin (enough to cover it).

-

Agitate for 2 minutes. The solution should turn yellow/orange. Drain.

-

Repeat this treatment 5 to 10 times, or until the drained solution is colorless, indicating complete removal of the Mmt group.[13]

-

-

Washing: Wash the resin thoroughly with DCM (6x) to remove all acid and cleaved Mmt-scavenger adduct.

-

Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (3 x 2 min) to neutralize the trifluoroacetate salt of the newly exposed ε-amine.

-

Final Wash: Wash the resin with DMF (3x) and DCM (3x).

-

Confirmation of Deprotection: Perform a Kaiser test. A strong positive result (dark blue beads) confirms the presence of the free primary amine on the lysine side chain, which is now ready for subsequent functionalization.

Field-Proven Insights & Troubleshooting

| Problem | Potential Cause(s) | Expert Recommendation(s) |

| Incomplete Mmt Deprotection (Weak Kaiser test) | Insufficient acid exposure; Inactive TFA. | Increase the number of 2-minute deprotection cycles. Do NOT increase TFA concentration, as this compromises orthogonality. Use fresh, high-quality TFA. |

| Premature cleavage of other protecting groups (e.g., Boc, tBu) | TFA concentration is too high; extended exposure time. | Strictly adhere to 1-2% TFA. The entire deprotection protocol should be completed efficiently. If synthesizing a particularly acid-sensitive sequence, consider alternative deprotection cocktails like AcOH/TFE/DCM.[14] |

| Incomplete Side-Chain Conjugation | Steric hindrance; inefficient coupling chemistry for the attached moiety. | For subsequent coupling on the side chain, use a highly efficient coupling agent like HATU. Double coupling may be necessary. Ensure the attached molecule is sufficiently soluble in the reaction solvent. |

| No yellow color observed during Mmt deprotection | This compound was not successfully incorporated in the first place. | Revisit the results of the Kaiser test from the initial incorporation step. If that step failed, the peptide must be re-synthesized. |

Conclusion

This compound is more than just a protected amino acid; it is an enabling tool for advanced synthetic strategies. Its value is defined by the finely tuned lability of the Mmt group, which provides a critical orthogonal handle for site-specific chemical modification. By mastering the principles and protocols outlined in this guide, researchers in drug discovery, chemical biology, and materials science can confidently design and execute the synthesis of highly complex and functional peptide-based molecules, pushing the boundaries of their respective fields.

References

- Title: Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide Source: Benchchem URL

- Title: Fmoc-D-Lys(Mmt)

- Title: Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Source: Total Synthesis URL

- Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL

-

Title: Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis Source: ResearchGate URL: [Link]

-

Title: Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: PubMed URL: [Link]

- Title: The Chemical Properties and Applications of Fmoc-Lys(Mmt)

- Title: Overview of Solid Phase Peptide Synthesis (SPPS)

- Title: Fmoc-D-Lys(Mmt)

- Title: A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis Source: Benchchem URL

- Title: Fmoc-D-Lys(Mtt)

- Title: Fmoc-Lys(MMt)

- Title: Fmoc Deprotection Definition - Organic Chemistry Key Term Source: Fiveable URL

- Title: Terminology of Antibody Drug for Fmoc Deprotection Source: GenScript URL

-

Title: Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs Source: PubMed URL: [Link]

- Title: A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds Source: Benchchem URL

- Title: How To: Measure and Optimize the Removal of MMT Protecting Groups Source: Biotage URL

-

Title: Protecting group Source: Wikipedia URL: [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Fmoc-Lys(Mmt)-OH Novabiochem 159857-60-0 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. fiveable.me [fiveable.me]

- 11. genscript.com [genscript.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biotage.com [biotage.com]

- 14. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Applications of Fmoc-D-Lys(Mmt)-OH

Introduction

In the field of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the creation of complex, modified, and branched peptides. Fmoc-D-Lys(Mmt)-OH, a derivative of the non-natural D-enantiomer of lysine, stands as a cornerstone reagent for such advanced synthetic strategies. It is specifically engineered for Fmoc-based SPPS, providing a unique combination of a base-labile α-amino protecting group (Fmoc) and a hyper-acid-sensitive side-chain protecting group (Mmt). This dual protection scheme allows for the selective deprotection of the ε-amino group of the lysine side chain while the peptide remains anchored to the solid support, opening pathways for site-specific modifications that are otherwise challenging to achieve.

This guide provides an in-depth exploration of the chemical properties, strategic applications, and validated protocols associated with this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile building block to construct sophisticated peptide architectures, from fluorescently labeled probes to peptide-drug conjugates and complex immunogens.

Section 1: Core Chemical and Physical Properties

This compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) group on its α-amino nitrogen and a 4-methoxytrityl (Mmt) group protecting the ε-amino nitrogen of the D-lysine side chain. The electron-donating methoxy group on one of the trityl phenyl rings renders the Mmt group exceptionally labile to mild acidic conditions.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2044710-18-9[1] |

| Molecular Formula | C₄₁H₄₀N₂O₅[1][2] |

| Molecular Weight | 640.8 g/mol [1] |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% (HPLC) |

| Storage Conditions | Store at -20°C, sealed, away from light and moisture[1][3] |

| Solubility | Soluble in common SPPS solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP) |

Section 2: The Principle of Orthogonal Protection

The utility of this compound is rooted in the principle of orthogonality, where different protecting groups on the same molecule can be removed under distinct chemical conditions without affecting one another. This allows for precise, stepwise chemical manipulation.

-

Fmoc Group (α-Amine): This group is stable to acidic conditions but is readily cleaved by a mild base, typically a 20-50% solution of piperidine in DMF. This deprotection is the fundamental repeating step in Fmoc-SPPS to elongate the peptide chain.[4]

-

Mmt Group (ε-Amine): The Mmt group is stable to the basic conditions used for Fmoc removal. However, it is exceptionally sensitive to mild acidic conditions, allowing for its removal without cleaving the peptide from most acid-labile resins (like Wang or 2-Chlorotrityl resins) or affecting other acid-labile side-chain protecting groups like tert-butyl (tBu) or trityl (Trt).[5][6]

-

Resin Linkage & Other Side-Chains: Final cleavage from the resin and removal of more robust side-chain protecting groups (e.g., Boc, tBu, Pbf) requires strong acid, typically a cocktail containing 95% Trifluoroacetic Acid (TFA).

The Mmt group is significantly more acid-labile than the related Mtt (4-methyltrityl) and Trt (trityl) groups, providing a superior level of selectivity.[5]

Caption: Orthogonality of protecting groups in this compound.

Section 3: Selective Deprotection of the Mmt Group

The selective cleavage of the Mmt group is the key experimental step that unlocks the potential of this amino acid derivative. The reaction proceeds via the formation of a resonance-stabilized 4-methoxytrityl cation.

Causality Behind Experimental Choices:

-

Mild Acid: A very low concentration of TFA (typically 1-2%) in an inert solvent like DCM is sufficient to protonate the ether oxygen of the Mmt group, initiating cleavage.[7] The high acid sensitivity of Mmt allows for this selective removal while more robust groups like Boc or the resin linkage remain intact.[6][7]

-

Carbocation Scavengers: The liberated Mmt cation is a potent electrophile that can cause side reactions, such as alkylation of sensitive residues like tryptophan and methionine, or re-attachment to the newly freed ε-amino group.[5] To prevent this, a scavenger such as Triisopropylsilane (TIS) is essential. TIS efficiently quenches the carbocation, forming a stable byproduct and ensuring a clean deprotection.[5]

-

Repetitive Treatments: The Mmt cleavage is often a reversible reaction. To drive the reaction to completion, it is performed with multiple short treatments rather than a single long one. This ensures that the liberated Mmt cations are washed away between steps, maximizing deprotection efficiency.[5] A visual cue for the reaction's progress is the appearance of a distinct yellow color upon addition of the acid, which is characteristic of the Mmt cation.[5]

Experimental Protocol: On-Resin Mmt Deprotection

This protocol is a robust method for the selective removal of the Mmt group from a peptide synthesized on a solid support.

Materials:

-

Fmoc-D-Lys(Mmt)-containing peptide-resin

-

Deprotection Solution: 1-2% (v/v) TFA and 2-5% (v/v) TIS in anhydrous DCM.

-

Washing Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

-

Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DMF.

-

Reaction vessel suitable for SPPS.

Procedure:

-

Swell the Resin: Swell the peptide-resin in DCM for 20-30 minutes in the reaction vessel.

-

Drain: Drain the DCM from the vessel.

-

First Deprotection: Add the Deprotection Solution (approx. 10 mL per gram of resin) and agitate gently for 10-15 minutes at room temperature. The solution may turn yellow.[5]

-

Drain and Wash: Drain the solution and wash the resin thoroughly with DCM (3 x resin volume).

-

Repeat Deprotection: Repeat steps 3 and 4 at least two to four more times to ensure complete removal of the Mmt group.[5]

-

Final Wash: After the final deprotection step, wash the resin extensively with DCM (3-5 times).

-

Neutralize: Wash the resin with the Neutralization Solution (2 times) followed by thorough washes with DMF (3-5 times) to prepare the resin for the subsequent reaction on the lysine side chain.

Caption: Workflow for the on-resin selective deprotection of the Mmt group.

Section 4: Applications in Advanced Peptide Synthesis

The ability to unmask a reactive amine at a specific site on the peptide backbone enables numerous advanced applications:

-

Branched Peptides: The newly exposed ε-amino group can serve as an initiation point for the synthesis of a second, distinct peptide chain, creating branched or "dendrimeric" peptide structures.[6]

-

Site-Specific Labeling: The free amine is a nucleophilic handle for attaching various molecules, such as fluorescent dyes (e.g., FITC), biotin for affinity purification, or chelating agents for radiolabeling.[4]

-

PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the lysine side chain can improve the pharmacokinetic properties of therapeutic peptides, such as increasing solubility and in vivo half-life.[4]

-

Synthesis of Cyclic Peptides: The lysine side chain can be used as an anchor point for cyclization with another residue or the peptide's terminus, creating structurally constrained and often more stable cyclic peptides.

Section 5: Analytical Characterization

Rigorous analytical control is essential to validate the integrity of the starting material and to monitor the efficiency of the Mmt deprotection and subsequent derivatization steps.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing purity.[8]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5-5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Analysis: The bulky, hydrophobic Fmoc and Mmt groups cause the protected peptide to have a significantly longer retention time than its deprotected counterparts. Successful Mmt removal can be monitored by the disappearance of the initial peak and the appearance of a new, more polar (earlier eluting) peak corresponding to the Fmoc-Lys(H)-peptide.

-

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the initial this compound reagent and to verify the mass of the peptide after each synthetic step. This provides definitive confirmation of Mmt removal and successful coupling of any subsequent modifications.

Conclusion

This compound is a powerful and indispensable tool in modern peptide chemistry. Its key feature—the hyper-acid-labile Mmt protecting group—provides chemists with the tactical advantage of orthogonal control, enabling the precise and efficient synthesis of complex, site-specifically modified peptides. A thorough understanding of its chemical properties and the rationale behind the deprotection protocols, particularly the crucial role of carbocation scavengers, is essential for leveraging its full potential in research, diagnostics, and therapeutic drug development.

References

- A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds. Benchchem.

- This compound | 2044710-18-9. BroadPharm.

- Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- The Chemical Properties and Applications of Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD.

- The deprotection of Lys(Mtt) revisited. ResearchGate.

- Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Aapptec Peptides.

- Fmoc-Lys(Mmt)-OH Novabiochem 159857-60-0. Sigma-Aldrich.

- Fmoc-D-Lys(Mtt)-OH [198544-94-4]. Aapptec Peptides.

- Fmoc-Lys(Mmt)-OH. Advanced ChemTech.

- Fmoc-Lys(MMt)-OH. Precise PEG.

- Selecting Orthogonal Building Blocks. Sigma-Aldrich.

- Fmoc-Lys(MMt)-OH. Cusabio.

- The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Lys(Trt)-OH. Benchchem.

Sources

- 1. This compound, 2044710-18-9 | BroadPharm [broadpharm.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. cusabio.com [cusabio.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Fmoc-D-Lys(Mmt)-OH: Structure, Properties, and Application in Advanced Peptide Synthesis

This guide provides a comprehensive technical overview of N-α-Fmoc-N-ε-(4-methoxytrityl)-D-lysine, commonly referred to as Fmoc-D-Lys(Mmt)-OH. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug development, and materials science who are leveraging solid-phase peptide synthesis (SPPS) for the creation of complex and modified peptides. This document delves into the core chemical attributes of this versatile building block and provides a field-proven protocol for its strategic application.

Foundational Principles: The Strategic Advantage of Orthogonal Protection

In the intricate process of multi-step peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired final molecule with high fidelity.[1] The core principle of modern Fmoc-based solid-phase peptide synthesis (SPPS) relies on an orthogonal protection scheme, where different protecting groups can be selectively removed under distinct chemical conditions.[2]

This compound is a prime example of a building block designed for such a strategy. It features two key protecting groups:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group: Protecting the α-amino group, it is famously labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3] Its removal is the fundamental step for sequential amino acid coupling in the growing peptide chain.

-

The Mmt (4-methoxytrityl) group: Protecting the ε-amino group of the D-lysine side chain, the Mmt group is characterized by its extreme sensitivity to mild acidic conditions.[1][4] This high acid lability allows for its selective cleavage while other acid-labile groups, such as tert-butyl (tBu) or even the more robust trityl (Trt) group, remain intact.[5]

This orthogonality between the base-labile Fmoc group and the highly acid-labile Mmt group is the cornerstone of this compound's utility. It provides the synthetic chemist with a "chemical handle" to precisely unmask the lysine side chain at any desired point in the synthesis, enabling a host of advanced applications.[1]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its successful application. The key data for this compound are summarized in the table below.

| Property | Value | References |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(4-methoxytrityl)-D-lysine | |

| Molecular Formula | C₄₁H₄₀N₂O₅ | [6][7][8] |

| Molecular Weight | 640.77 g/mol | [7] |

| Monoisotopic Mass | 640.29 g/mol | [7] |

| CAS Number | 2044710-18-9 | [6] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | |

| Storage | -20°C, sealed in a dry, dark place | [6] |

Molecular Structure and Visualization

The structural arrangement of the Fmoc and Mmt protecting groups on the D-lysine core is depicted below. The D-configuration indicates the stereochemistry at the alpha-carbon.

Caption: Chemical structure of this compound.

Experimental Protocol: On-Resin Selective Deprotection of the Mmt Group

The following protocol details a validated method for the selective removal of the Mmt group from the lysine side chain while the peptide remains anchored to the solid support. This procedure is designed to be self-validating through visual cues and is robust for most standard SPPS resins.

Objective: To selectively deprotect the ε-amino group of a D-lysine residue for subsequent on-resin modification, such as peptide branching, cyclization, or label conjugation.

Materials:

-

Peptide-resin containing an this compound residue

-

Dichloromethane (DCM), peptide synthesis grade

-

Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) in DCM

-

Scavenger: Triisopropylsilane (TIS)

-

Washing Solution: Dichloromethane (DCM)

-

Neutralization Solution (optional, if subsequent coupling is immediate): 5% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF

-

Solid-phase synthesis reaction vessel

-

Inert gas (Nitrogen or Argon)

Methodology:

Step 1: Resin Swelling

-

Action: Add the peptide-resin to the reaction vessel and wash thoroughly with DCM (3 x resin volume) for 2-3 minutes per wash. This step is crucial to swell the resin beads, ensuring that all reactive sites are accessible to the reagents.

-

Causality: Proper swelling of the polystyrene or other polymeric support is essential for efficient diffusion of reagents and removal of byproducts. Incomplete swelling can lead to incomplete deprotection.

Step 2: Mmt Group Cleavage

-

Action: Prepare the deprotection cocktail by adding 1-2% TFA and 2-5% TIS to DCM. Drain the swelling DCM from the resin and immediately add the deprotection solution (approximately 10 mL per gram of resin).

-

Causality: TFA is the acid catalyst that cleaves the Mmt group. The Mmt group is significantly more acid-labile than other protecting groups like Boc or the resin linker due to the stabilizing effect of the methoxy group on the trityl cation intermediate.[1] TIS is a critical scavenger that quenches the highly reactive Mmt carbocation released during cleavage, preventing side reactions with sensitive amino acid residues like tryptophan or methionine.[5]

-

Self-Validation: Upon addition of the acidic solution, the formation of the Mmt cation will typically impart a distinct yellow or orange color to the solution. The disappearance of this color upon repeated treatments is a visual indicator of the reaction's progression towards completion.[5]

Step 3: Reaction and Monitoring

-

Action: Gently agitate the resin suspension at room temperature for 2-3 minutes. Drain the deprotection solution. Repeat this treatment 5-10 times, collecting the filtrate each time.

-

Causality: Multiple short treatments are more effective than a single long incubation. This approach ensures a high concentration of fresh reagent in each step and efficiently removes the cleaved Mmt cation, driving the equilibrium towards complete deprotection.[9]

Step 4: Thorough Washing

-

Action: After the final deprotection treatment, wash the resin extensively with DCM (5-7 times with 3x resin volume) to remove all traces of TFA, TIS, and the cleaved Mmt group.

-

Causality: Residual acid can interfere with subsequent base-catalyzed coupling reactions. Thorough washing is critical for the success of the next synthetic step.

Step 5: Neutralization and Preparation for Next Step

-

Action: If the next step is an amine coupling, wash the resin with DMF (3x resin volume) and then treat with a neutralization solution (e.g., 5% DIEA in DMF) before proceeding.

-

Causality: This step ensures that the newly deprotected ε-amino group is in its free base form, which is necessary for efficient nucleophilic attack during the subsequent acylation reaction.

Workflow Visualization: Synthesis of a Branched Peptide

The following diagram illustrates the logical workflow for utilizing this compound to synthesize a branched peptide on a solid support.

Caption: Workflow for branched peptide synthesis.

Conclusion

This compound is an indispensable tool in modern peptide chemistry, enabling the synthesis of complex molecular architectures that are central to advancements in drug discovery, diagnostics, and biomaterials. Its utility is rooted in the orthogonal stability of the Fmoc and Mmt protecting groups. The robust and verifiable protocol for selective Mmt deprotection provided in this guide empowers researchers to confidently and efficiently perform site-specific modifications on peptide scaffolds. A thorough understanding of the principles and methodologies outlined herein is key to harnessing the full potential of this versatile building block.

References

-

Precise PEG. (n.d.). Fmoc-Lys(MMt)-OH. Retrieved from [Link][8]

-

ResearchGate. (2025). The deprotection of Lys(Mtt) revisited. Retrieved from [Link][9]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Retrieved from [Link][1]

-

Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. Retrieved from [Link]

-

PubMed. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. Retrieved from [Link]

-

ResearchGate. (n.d.). A Highly Efficient Method for Synthesis of Fmoc-Lysine(Mmt)-OH. Retrieved from [Link][4]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. Retrieved from [Link][3]

-

Next Peptide. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. biotage.com [biotage.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound, 2044710-18-9 | BroadPharm [broadpharm.com]

- 7. cblpatras.gr [cblpatras.gr]

- 8. precisepeg.com [precisepeg.com]

- 9. researchgate.net [researchgate.net]

A-Technical-Guide-to-N-α-Fmoc-N-ε-4-methoxytrityl-D-lysine-Strategic-Applications-in-Advanced-Peptide-Synthesis

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(4-methoxytrityl)-D-lysine, commonly abbreviated as Fmoc-D-Lys(Mmt)-OH, represents a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protecting group strategy, featuring a base-labile Fmoc group for temporary N-α protection and a hyper-acid-sensitive Mmt group for side-chain protection, enables sophisticated synthetic routes that are otherwise unattainable. This guide provides an in-depth analysis of the chemical principles, strategic applications, and field-proven protocols for the effective utilization of this compound. We will explore the causality behind its synthetic advantages, detailing its role in the on-resin, site-specific modification of peptides, which is critical for the development of branched peptides, antibody-drug conjugates, and fluorescently labeled probes.

Introduction: The Imperative for Orthogonal Protection in Peptide Synthesis

In the landscape of chemical peptide synthesis, particularly Fmoc-based SPPS, the success of constructing complex peptides hinges on a robust and orthogonal protecting group strategy.[1] Lysine, with its primary ε-amino group (N-ε), presents a synthetic challenge and an opportunity.[2] While essential for the peptide's structure and function, this nucleophilic side chain must be masked during chain elongation to prevent undesired branching.[2] However, this same functional group is an ideal handle for introducing modifications such as labels, secondary peptide chains, or drug payloads.[3]

This compound is a D-enantiomer of lysine engineered to meet this challenge. It employs two strategically chosen protecting groups:

-

N-α-Fmoc (9-Fluorenylmethoxycarbonyl): This group provides temporary protection of the alpha-amino group. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), allowing for the sequential addition of amino acids to the growing peptide chain.[3][4]

-

N-ε-Mmt (4-methoxytrityl): This group protects the side-chain ε-amino group. The Mmt group is part of the trityl family of protecting groups but is distinguished by its extreme acid lability due to the electron-donating methoxy group.[5] It can be selectively removed using very dilute acid solutions (e.g., 1-2% trifluoroacetic acid) under conditions that leave other more robust acid-labile groups (like Boc or the resin linker) intact.[2][6][7] This orthogonality is the key to its utility.[8]

This guide will dissect the unique properties conferred by this protection scheme and provide detailed workflows for its application in advanced peptide synthesis.

Physicochemical and Handling Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

| Property | Value | Source |

| Synonyms | This compound, Fmoc-D-Lys(4-methoxytrityl)-OH | [9] |

| Molecular Formula | C41H40N2O5 | [9] |

| Molecular Weight | 640.8 g/mol | [9] |

| Appearance | Beige or off-white powder | [9] |

| Purity | ≥ 99% (Chiral HPLC, HPLC recommended) | [9] |

| Solubility | Soluble in DMF, DCM | [10] |

| Storage Conditions | 0 - 8 °C, desiccated | [9] |

Expert Insight: Due to the extreme acid sensitivity of the Mmt group, it is critical to avoid acidic conditions during storage and handling. Coupling reactions should ideally be performed using base-mediated methods, such as those employing HBTU/DIPEA or PyBOP/DIPEA, to prevent premature deprotection.[11]

The Chemistry of Orthogonal Deprotection

The strategic power of this compound lies in the differential stability of its two protecting groups. This allows for a multi-dimensional synthetic approach on the solid support.

N-α-Fmoc Group Removal: The Engine of SPPS

The Fmoc group is the workhorse of the synthesis, enabling iterative chain elongation. Its removal is a classic example of base-catalyzed β-elimination.

-

Mechanism: A secondary amine base, typically 20% piperidine in DMF, abstracts the acidic proton on the fluorene ring. This initiates an elimination cascade, releasing the N-α-amine as a free base, along with dibenzofulvene (DBF) and carbon dioxide.[1][12] The piperidine also serves as a scavenger for the electrophilic DBF byproduct, preventing it from reacting with the newly liberated amine.[1]

-

Causality: The choice of piperidine is deliberate. It is a strong enough base to efficiently remove the Fmoc group within minutes but not so strong as to cause deleterious side reactions, such as racemization of the C-terminal amino acid. Standard protocols involve two treatments (e.g., 5-10 minutes each) to ensure complete deprotection.[4]

N-ε-Mmt Group Removal: The Key to Side-Chain Access

The selective removal of the Mmt group is what makes this reagent invaluable for complex peptide architectures.[3]

-

Mechanism: The Mmt group is cleaved via an acid-catalyzed process. The extreme lability stems from the stability of the 4-methoxytrityl carbocation that is formed as a leaving group.[8] This reaction is typically performed on-resin using a very dilute solution of trifluoroacetic acid (TFA) (1-2%) in dichloromethane (DCM).[6][13]

-

Causality & Selectivity: The stability of the Mmt cation is significantly greater than that of other trityl-based (Trt) or tert-butyl-based (Boc, tBu) protecting groups. This thermodynamic difference allows for its removal with minimal cleavage of other protecting groups or the peptide from acid-sensitive resins like 2-chlorotrityl chloride resin.[5][6][14] The addition of a carbocation scavenger, such as triisopropylsilane (TIS), is crucial to prevent the highly reactive Mmt cation from re-attaching to the lysine side chain or alkylating other sensitive residues like tryptophan.[6][8] The disappearance of the distinctive yellow-orange color of the Mmt cation can serve as a visual indicator of reaction progress.[6][8]

Diagram: Orthogonal Deprotection Strategy

The following diagram illustrates the independent removal of the Fmoc and Mmt groups, which is central to the utility of this compound.

Caption: Orthogonal deprotection workflow for this compound.

Experimental Protocols & Workflows

The following protocols are presented as a self-validating system for researchers.

Protocol 1: Incorporation of this compound into a Peptide Chain

This protocol details the standard coupling of the amino acid derivative onto a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin (1 eq.) in DMF for 30-60 minutes in a suitable reaction vessel. Drain the DMF.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.) in DMF. Add a coupling reagent such as HATU (2.9 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (6 eq.). Allow the activation to proceed for 2-5 minutes at room temperature.

-

Causality: Using excess reagents drives the coupling reaction to completion, which is a key advantage of the solid-phase approach.[4] HATU is a highly efficient coupling reagent that minimizes racemization.

-

-

Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring & Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines.[4] A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.

-

Wash: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents and byproducts. The resin is now ready for the next N-α-Fmoc deprotection cycle.

Protocol 2: Selective On-Resin Deprotection of the N-ε-Mmt Group

This is the critical step that enables site-specific modification. It should only be performed after the full-length peptide has been synthesized and while the final N-α-Fmoc group is still attached (or after it has been re-protected if necessary).

-

Resin Preparation: Swell the Mmt-protected peptidyl-resin in DCM for 30 minutes. Drain the DCM.

-

Deprotection Cocktail Preparation: Prepare a fresh solution of 1-2% TFA (v/v) and 5% TIS (v/v) in DCM.

-

Causality: TIS is a critical scavenger. Without it, the cleaved Mmt cation can re-alkylate the desired amine or other nucleophilic side chains, leading to failed modifications and impure products.[6]

-

-

Deprotection Reaction: Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature. The solution will typically turn yellow/orange as the Mmt cation is released.

-

Iterative Treatment: After 2-3 minutes, drain the solution and repeat the treatment with fresh deprotection cocktail. Perform 5-10 short treatments until no more yellow color is observed upon addition of fresh reagent.[6] This iterative process ensures complete removal while minimizing acid contact time.

-

Neutralization and Washing: Wash the resin thoroughly with DCM (3x). Perform a neutralization wash with 10% DIPEA in DMF (2x, 5 min each) to quench any residual acid.

-

Final Wash: Wash the resin extensively with DMF (5x) to prepare it for the subsequent on-resin modification step. The N-ε-amine of the target D-lysine residue is now available for reaction.

Diagram: On-Resin Side-Chain Modification Workflow

This diagram visualizes the process of preparing a peptide for site-specific functionalization using the selective Mmt deprotection protocol.

Sources

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chembk.com [chembk.com]

- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-D-Lys(Mmt)-OH: Principles and Applications in Advanced Peptide Synthesis

This guide provides an in-depth exploration of N-α-Fmoc-N-ε-(4-methoxytrityl)-D-lysine (Fmoc-D-Lys(Mmt)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). We will delve into its fundamental properties, the strategic advantages of its protecting group scheme, and detailed protocols for its application in the synthesis of complex and modified peptides. This document is intended for researchers, chemists, and professionals in drug development who are looking to leverage advanced peptide chemistry techniques.

Core Properties and Specifications

This compound is a derivative of the amino acid D-lysine, engineered for use in Fmoc-based SPPS. Its structure incorporates two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the highly acid-labile 4-methoxytrityl (Mmt) group on the ε-amino side chain. This dual-protection scheme is fundamental to its utility in complex synthetic strategies.

A summary of its core physicochemical properties is presented below:

| Property | Value | Source(s) |

| Molecular Weight | 640.77 g/mol | [1] |

| Chemical Formula | C₄₁H₄₀N₂O₅ | [1][2][3] |

| Primary CAS Number | 2044710-18-9 | [2] |

| Alternate CAS Numbers | 159857-60-0 (often for L-isomer) | [1][3] |

| Appearance | White to off-white powder | |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis | [4] |

| Storage Conditions | -20°C, desiccated | [2] |

Note on CAS Numbers: Several CAS numbers are associated with Fmoc-Lys(Mmt)-OH derivatives. The number 159857-60-0 is frequently cited, often in the context of the L-isomer.[1][3] The CAS number 2044710-18-9 is specifically listed for the D-isomer by some suppliers.[2] Researchers should verify the specific isomer and associated CAS number with their supplier.

The Principle of Orthogonal Protection: The Fmoc/Mmt Strategy

The cornerstone of this compound's utility is the concept of orthogonal protection . This principle allows for the selective removal of one type of protecting group in the presence of another, enabling precise, site-specific modifications to a peptide chain.[4][5]

The Fmoc and Mmt groups possess distinct chemical labilities:

-

The Fmoc Group: Protects the α-amino group, which is involved in peptide bond formation. It is stable to acidic conditions but is readily cleaved by mild bases, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][6] This deprotection step is performed repeatedly during the stepwise elongation of the peptide chain.

-

The Mmt Group: Protects the ε-amino group of the lysine side chain. The Mmt group is significantly more sensitive to acid than other trityl-based groups like Mtt (4-methyltrityl) and the more robust Boc (tert-butoxycarbonyl) group. It can be selectively cleaved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), which leave acid-labile resin linkers (e.g., Wang) and other side-chain protecting groups (like Boc, tBu) intact.[4][7][8]

This differential stability is the key to its function, allowing the chemist to unmask the lysine side chain at any desired point in the synthesis for further modification.

Caption: Orthogonal cleavage of Fmoc and Mmt protecting groups.

Key Applications in Advanced Peptide Synthesis

The ability to selectively deprotect the lysine side chain opens a vast array of possibilities for creating complex peptide architectures.

-

Synthesis of Branched Peptides: The exposed ε-amino group can serve as an anchor point for the synthesis of a second, distinct peptide chain.[4] This is invaluable for creating constructs like multiple antigenic peptides (MAPs) for immunological studies or for developing multivalent ligands.

-

Site-Specific Labeling and Conjugation: Once the Mmt group is removed, the free amine can be functionalized with a variety of molecules, including:

-

Fluorescent probes (e.g., FITC) for imaging studies.

-

Biotin tags for affinity purification or detection.

-

Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.[6]

-

Chelating agents for radiolabeling.

-

-

Peptide Cyclization: The lysine side chain can be used as one of the anchor points for on-resin, side-chain-to-side-chain or side-chain-to-terminus cyclization, a common strategy to improve peptide stability and conformational rigidity.

Validated Experimental Protocols

The following protocols are designed to be self-validating, incorporating monitoring steps to ensure reaction completion and maximize yield and purity.

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes the standard coupling of the amino acid derivative onto a resin-bound peptide chain with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test gives a deep blue color).

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3 eq. relative to resin loading), a coupling agent like HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (6 eq.), to the activation mixture.

-

Allow the activation to proceed for 5-10 minutes. Causality Note: Pre-activation ensures the formation of the highly reactive HOBt-ester, which minimizes the risk of racemization and side reactions. Due to the acid sensitivity of the Mmt group, base-mediated coupling methods are recommended.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

-

Reaction Monitoring and Validation:

-

After the initial coupling time, take a small resin sample, wash it thoroughly with DMF and DCM, and perform a Kaiser test.

-

A negative Kaiser test (beads remain colorless or yellowish) indicates complete coupling. If the test is positive, continue the coupling for another 1-2 hours or perform a double coupling.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection cycle.

Protocol 2: Selective On-Resin Deprotection of the Mmt Group

This protocol details the selective removal of the Mmt group to expose the lysine side-chain amine.

-

Resin Preparation: Wash the fully assembled, N-terminally protected peptide-resin with DCM (5x) to ensure it is free of DMF and water.

-

Deprotection Cocktail Preparation: Prepare a solution of 1-2% TFA in DCM. To prevent the re-attachment of the cleaved Mmt cation, a scavenger such as 2% triisopropylsilane (TIS) should be included.[9] A common cocktail is 1:2:97 (v/v/v) TFA:TIS:DCM.[9]

-

Cleavage Reaction:

-

Add the deprotection cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture gently at room temperature.

-

-

Reaction Monitoring and Validation:

-

The cleavage of trityl-based groups often produces a characteristic orange or yellow color due to the formation of the trityl cation.

-

Perform the cleavage in short, repeated cycles. After a 30-minute treatment, drain the solution, and take a few resin beads.[8] Wash them with DCM and add a drop of the cleavage cocktail. An immediate orange color indicates residual Mmt groups.[9]

-

Repeat the 30-minute treatment cycles until this colorimetric test is negative, signifying complete deprotection. The Mmt group is considerably more labile than Mtt, so cleavage is often rapid.

-

-

Quenching and Washing:

-

Once cleavage is complete, drain the acidic solution.

-

Wash the resin immediately with DCM (3x) to remove residual acid.

-

Neutralize the resin by washing with a solution of 10% DIPEA in DMF (2x) to quench any remaining acidic species and ensure the side-chain amine is in its free base form.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for side-chain modification.

-

Caption: Workflow for using this compound in SPPS.

References

-

Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound. CBL Patras. [Link]

-

Fmoc-D-Lys(Mtt)-OH [198544-94-4]. Aapptec Peptides. [Link]

-

The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Chemical Properties and Applications of Fmoc-Lys(Mmt)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A Highly Efficient Method for Synthesis of Fmoc-Lysine(Mmt)-OH. ResearchGate. [Link]

-

The deprotection of Lys(Mtt) revisited. ResearchGate. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. CordenPharma. [Link]

-

Selective Removal of Mtt Protecting Group From Amines. Aapptec Peptides. [Link]

- Preparation method of Fmoc-Lys (Mtt) -OH.

-

Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. PubMed. [Link]

Sources

- 1. One moment, please... [cblpatras.gr]

- 2. This compound, 2044710-18-9 | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc-D-Lys(Mmt)-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the sophisticated landscape of Solid-Phase Peptide Synthesis (SPPS), achieving complex molecular architectures such as branched, cyclic, or site-specifically labeled peptides requires a robust and precise chemical strategy. The principle of orthogonal protection is fundamental to this endeavor, allowing for the selective removal of specific protecting groups without affecting others.[1][2][3] This guide provides a detailed examination of the use of N-α-Fmoc-D-Lysine(N-ε-Monomethoxytrityl)-OH (Fmoc-D-Lys(Mmt)-OH), a critical building block for introducing selective functionality. We will explore the unique chemical properties of the Monomethoxytrityl (Mmt) group, present field-proven protocols for its selective on-resin cleavage, and discuss its strategic application in advanced peptide synthesis.

Introduction: The Imperative of Orthogonal Protection

The core concept of orthogonal protection in SPPS involves the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[1][3] In the widely adopted Fmoc/tBu strategy, the Nα-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of synthesis, while side-chain protecting groups (like t-butyl, Boc, and Trityl) are stable to base but are removed during the final, strongly acidic cleavage of the peptide from the resin.[2]

However, for modifications during the synthesis—such as building a second peptide chain off a lysine side-chain—a third class of "semi-permanent" protecting group is required.[1] This group must be stable to the base used for Fmoc removal (e.g., piperidine) and also resistant to the final strong acid cleavage if desired, yet be removable by a unique, mild set of conditions. The Mmt group, used to protect the ε-amino group of lysine, is a premier example of such a group.[4]

The Monomethoxytrityl (Mmt) Group: A Tool for Precision Chemistry

The Mmt group is a member of the trityl family of protecting groups, which are known for their acid lability.[5] Its structure, featuring a methoxy substituent on one of the phenyl rings, significantly increases its sensitivity to acid compared to the standard trityl (Trt) and even the 4-methyltrityl (Mtt) groups.[6]

Key Properties of the Mmt Group:

-

High Acid Lability: The Mmt group is exceptionally sensitive to mild acidic conditions, allowing for its removal with very dilute concentrations of trifluoroacetic acid (TFA).[4][7][8]

-

Orthogonality: It is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc group removal and stable to the coupling reagents used in SPPS.[4][7] This orthogonality is the cornerstone of its utility.[8]

-

Visual Monitoring: Upon cleavage, the released Mmt cation imparts a distinct yellow or orange color to the reaction solution, providing a useful visual indicator of deprotection.[7]

The enhanced acid sensitivity of Mmt is due to the electron-donating nature of the methoxy group, which stabilizes the carbocation formed during acid-catalyzed cleavage.[6] The established order of acid lability is: Mmt > Mtt > Trt .[5][6] This fine-tuning of lability allows chemists to select the appropriate trityl derivative for their specific synthetic strategy.

Core Workflow: Selective On-Resin Deprotection of the Mmt Group

The primary application of this compound is to unmask the lysine side-chain amine at a specific point in the synthesis, enabling further modification while the peptide remains attached to the solid support. This is achieved by exploiting the Mmt group's high sensitivity to dilute acid.

The Deprotection Mechanism and Reagents

The cleavage is an acid-catalyzed SN1 reaction. The acid protonates the protected amine, facilitating the departure of the highly stabilized Mmt carbocation. A critical component of the deprotection cocktail is a scavenger , such as triisopropylsilane (TIS) or triethylsilane (TES).[7][9] The scavenger's role is to trap the highly reactive Mmt cation, preventing it from re-attaching to the desired amine or causing side reactions with sensitive residues like Tryptophan or Methionine.[7][10]

The standard reagent is a dilute solution of TFA in Dichloromethane (DCM).

Orthogonal Protection Scheme Visualization

The following diagram illustrates the orthogonal relationship between the Fmoc, Mmt, and standard side-chain protecting groups (e.g., tBu) within an SPPS workflow.

Caption: Orthogonal relationship of protecting groups in SPPS.

Validated Experimental Protocol: On-Resin Mmt Cleavage

This protocol describes a robust, field-proven method for the selective removal of the Mmt group from the lysine side-chain of a peptide bound to a solid support.

Materials:

-

Mmt-protected peptide-resin

-

Deprotection Solution: 1-2% (v/v) Trifluoroacetic acid (TFA) and 2-5% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM). Prepare fresh.

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

10% (v/v) Diisopropylethylamine (DIEA) in DMF (Neutralization solution)

-

Reaction vessel suitable for SPPS (e.g., fritted syringe or automated synthesizer vessel)

Procedure:

-

Swell the Resin: Swell the peptide-resin in DCM for 20-30 minutes. Drain the solvent.

-

Initial Deprotection: Add the freshly prepared Deprotection Solution (1-2% TFA, 2-5% TIS in DCM) to the resin (approx. 10 mL per gram of resin).

-

Agitate: Gently agitate the resin suspension at room temperature. A faint yellow color in the solution indicates the release of the Mmt cation.

-

Reaction Time: Continue agitation for 2-3 minutes. Drain the solution. Causality Note: Short, repeated treatments are more effective and minimize potential side reactions compared to a single, prolonged exposure.

-

Repeat Treatments: Repeat steps 2-4 for a total of 5-10 cycles. Monitor the color of the drained solution; the reaction is complete when the solution remains colorless after addition to the resin.[7]

-

DCM Wash: Wash the resin thoroughly with DCM (5 x resin volume) to remove residual acid and cleaved Mmt-scavenger adducts.

-

Neutralization: Wash the resin with the 10% DIEA in DMF solution (2 x 2 minutes) to neutralize any residual acid.

-

Final Wash: Wash the resin thoroughly with DMF (3x) followed by DCM (3x) to prepare for the subsequent coupling step or to be dried.

Data Presentation: Mmt Cleavage Condition Comparison

| Reagent Cocktail | Typical Time | Efficacy | Selectivity Notes |

| 1% TFA, 2-5% TIS in DCM | 5-10 x 2 min | >95% | Highly selective over tBu, Boc, Trt, and Mtt groups. The gold standard for Mmt removal.[7][11][12] |

| 2% TFA, 5% TIS in DCM | 5 x 10 min | High | Effective, but slightly increased risk of minor side-chain deprotection on very acid-sensitive resins/groups.[7][13] |

| Acetic Acid/TFE/DCM (1:2:7 v/v/v) | 1-2 hours | Moderate to High | A milder alternative, capable of removing Mmt while leaving the Mtt group intact.[11][14] |

Workflow for Branched Peptide Synthesis

The following diagram outlines the workflow for synthesizing a branched peptide using this compound as the branching point.

Caption: Workflow for branched peptide synthesis via Mmt deprotection.

Troubleshooting and Field-Proven Insights

-

Incomplete Cleavage: If Mmt removal is sluggish, increase the number of TFA treatments rather than the concentration or duration of a single treatment. Ensure reagents, especially DCM, are anhydrous.

-

Premature Deprotection: The Mmt group is extremely acid-labile. Avoid acidic additives during coupling steps (e.g., excess HOBt) prior to the intended deprotection point. When coupling Fmoc-Lys(Mmt)-OH itself, base-mediated methods like PyBOP/DIEA are recommended.

-

Scavenger Choice: TIS is the most common and effective scavenger. In its absence, the Mmt cation can lead to alkylation of sensitive residues.[7]

-

Resin Compatibility: While the dilute TFA conditions are mild, be mindful when using hyper-acid-sensitive resins (e.g., 2-Chlorotrityl chloride resin). A preliminary test cleavage is always recommended to ensure the peptide is not prematurely cleaved from the support.[12]

Conclusion

The orthogonal protection strategy employing this compound is an indispensable tool for the modern peptide chemist. The extreme acid lability of the Mmt group provides a surgical tool for unmasking a specific functional site amidst a sea of other protected groups.[14] By understanding the chemical principles behind its selective cleavage and adhering to validated protocols, researchers can confidently synthesize complex, multi-functional peptides, pushing the boundaries of drug discovery and materials science.[8][15]

References

- Benchchem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.

- Benchchem. A Researcher's Guide to the Selective Deprotection of Mmt in Multifunctional Compounds.

- ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase...

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.

- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry.

- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Sigma-Aldrich. Fmoc-Lys(Mmt)-OH Novabiochem.

- Sigma-Aldrich. Selecting Orthogonal Building Blocks.

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of Fmoc-Lys(Mmt)-OH.

- PubMed. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides.

- CEM. Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH.

- ResearchGate. A Highly Efficient Method for Synthesis of Fmoc-Lysine(Mmt)-OH.

- Sigma-Aldrich. Fmoc-Lys(Mmt)-OH Novabiochem 159857-60-0.

- Benchchem. Protocol for Selective Deprotection of the Mtt Group.

- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

- Biotage. How To: Measure and Optimize the Removal of MMT Protecting Groups.

- Sigma-Aldrich. Fmoc-Lys(Mmt)-OH Novabiochem 159857-60-0.

- SBS Genetech. Fmoc-Lys(MMt)-OH | 159857-60-0.

- Precise PEG. Fmoc-Lys(MMt)-OH.

- BroadPharm. Fmoc-Lys(MMt)-OH, 159857-60-0.

- NIH. Understanding Acid Lability of Cysteine Protecting Groups - PMC.

- BroadPharm. This compound | 2044710-18-9.

- ResearchGate. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides.

- CBL Patras. This compound.

- Next Peptide. This compound.

- Benchchem. Role of Mtt protecting group in peptide synthesis.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- PubMed. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs.

- AAPPTec. Amino Acid Sidechain Deprotection.

- PubMed. Acid-labile protecting groups for the synthesis of lipidated peptides.

- ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.

- Thermo Fisher Scientific. Introduction to Cleavage Techniques.

- ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Fmoc-Lys(Mmt)-OH Novabiochem 159857-60-0 [sigmaaldrich.com]

- 12. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biotage.com [biotage.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

The Methoxytrityl Group on Lysine: A Technical Guide to Strategic Deprotection in Complex Peptide Synthesis

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic selection of protecting groups is paramount. The ε-amino group of lysine, a frequent site for conjugation, branching, and cyclization, demands a protecting group that is both steadfast during chain elongation and selectively removable under exceptionally mild conditions. This guide provides an in-depth technical overview of the 4-methoxytrityl (Mmt) group, a cornerstone for advanced orthogonal strategies in modern peptide chemistry. We will explore the causality behind its application, provide field-proven protocols, and offer a comparative analysis to empower your synthetic designs.

The Imperative for Orthogonal Protection: Why Mmt on Lysine?

In the landscape of Solid-Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy, the ability to deprotect a single side chain while all others, including the N-terminal Fmoc group, remain intact is a powerful capability.[1][2] This principle of "orthogonality" is the bedrock for creating sophisticated peptide architectures. The lysine side chain, with its primary amine, is a versatile handle for such modifications.[3][4][5]

The Methoxytrityl (Mmt) group, a member of the trityl family of acid-labile protecting groups, is engineered for this precise purpose.[6][7] Its defining feature is its extreme acid lability, far surpassing that of other common acid-labile groups like tert-butoxycarbonyl (Boc), trityl (Trt), and even its close relative, the 4-methyltrityl (Mtt) group.[7][8] This heightened sensitivity is conferred by the electron-donating effect of the methoxy substituent on one of the phenyl rings, which stabilizes the resulting trityl cation upon cleavage.[7]

This unique characteristic allows for the selective deprotection of the Lys(Mmt) side chain using very dilute acid, conditions under which the tBu-based side-chain protecting groups and the peptide's linkage to acid-sensitive resins remain completely stable.[1][9] This strategic advantage is indispensable for:

-

On-resin cyclization: Forming lactam bridges between the lysine side chain and a carboxylic acid side chain.

-

Branched peptide synthesis: Growing a second peptide chain from the lysine side chain.[10]

-

Site-specific labeling: Attaching fluorophores, biotin, or other reporter molecules to a specific lysine residue.[11]

-

Synthesis of peptide-drug conjugates: Linking cytotoxic agents or other therapeutic moieties.

The Chemistry of Methoxytrityl: Protection and Deprotection

The Mmt group is introduced to the ε-amino group of lysine via reaction with 4-methoxytrityl chloride.[7] The resulting Fmoc-Lys(Mmt)-OH is a valuable building block for SPPS.[11][12]

Deprotection Mechanism

The cleavage of the Mmt group is an acid-catalyzed process. The reaction is initiated by protonation of the protected amine, which facilitates the cleavage of the C-N bond to release the free amine and a stable Mmt carbocation.[13] This carbocation imparts a characteristic yellow-orange color to the reaction solution, which can serve as a visual indicator of deprotection.[8][13]

To prevent side reactions, such as the re-attachment of the Mmt cation to the deprotected amine or to other nucleophilic residues like tryptophan and methionine, a carbocation scavenger such as triisopropylsilane (TIS) is crucial.[8][13]

Diagram: Mmt Deprotection Mechanism

Caption: Acid-catalyzed deprotection of Mmt from a lysine side chain.

Comparative Analysis of Trityl-Based Protecting Groups

The choice between Mmt, Mtt, and Trt for lysine side-chain protection is dictated by the required degree of acid lability. The electron-donating nature of the substituents on the phenyl rings dictates the stability of the resulting carbocation and, consequently, the ease of cleavage.

| Protecting Group | Structure | Relative Acid Lability | Typical Deprotection Conditions |

| Methoxytrityl (Mmt) | 4-methoxy-triphenylmethyl | Highest | 1-2% TFA in DCM; AcOH/TFE/DCM (1:2:7)[7] |

| Methyltrityl (Mtt) | 4-methyl-triphenylmethyl | Intermediate | 1% TFA in DCM (requires multiple treatments)[13][14] |

| Trityl (Trt) | Triphenylmethyl | Lowest | >50% TFA in DCM[9] |

This data highlights that Mmt is the protecting group of choice when exceptionally mild deprotection conditions are required to preserve other acid-sensitive functionalities within the peptide.[7]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and solid support.

On-Resin Deprotection of Lys(Mmt)

This protocol describes the selective removal of the Mmt group from a peptide synthesized on a solid support.

Materials:

-

Mmt-protected peptidyl-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deprotection Cocktail: 1-2% TFA and 1-5% TIS in DCM (v/v/v), freshly prepared

-

Dimethylformamide (DMF) for washing

Procedure:

-

Swell the Mmt-protected peptidyl-resin in DCM in a suitable reaction vessel for 20-30 minutes.

-

Drain the DCM.

-

Add the freshly prepared deprotection cocktail to the resin (e.g., 10 mL per gram of resin).

-

Agitate the resin gently for 15-30 minutes at room temperature. The disappearance of the yellow color of the Mmt cation can be used as a visual indicator of reaction completion.[8]

-

Repeat the treatment 2-3 times to ensure complete deprotection.

-

Wash the resin thoroughly with DCM (3-5 times).

-

Wash the resin with DMF (3-5 times) to prepare for the subsequent on-resin modification or peptide chain elongation.

Diagram: On-Resin Lys(Mmt) Deprotection Workflow

Caption: Workflow for the selective on-resin deprotection of Lys(Mmt).

Coupling of Fmoc-Lys(Mmt)-OH

Due to the high acid sensitivity of the Mmt group, care must be taken during the coupling step to avoid premature deprotection. Base-mediated coupling methods are recommended.[7]

Recommended Coupling Reagents:

-

PyBOP®/DIPEA

-

HBTU/DIPEA

-

HATU/DIPEA

It is advisable to avoid acidic conditions during the coupling and subsequent workup steps.

Conclusion

The Methoxytrityl group is an invaluable tool for the synthesis of complex peptides and bioconjugates. Its extreme acid lability allows for a high degree of orthogonality, enabling the selective modification of lysine side chains with precision and control. By understanding the chemical principles governing its use and employing validated protocols, researchers can confidently incorporate Fmoc-Lys(Mmt)-OH into their synthetic strategies to achieve their desired molecular architectures.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2000). The deprotection of Lys(Mtt) revisited. Retrieved from [Link]

-

Mikami, T., Majima, S., Song, H., & Bode, J. W. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. Retrieved from [Link]

-

ACS Publications. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. Retrieved from [Link]

-

CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]

-